molecular formula C15H17N B2747649 2-(2,4,6-Trimethylphenyl)aniline CAS No. 25627-20-7

2-(2,4,6-Trimethylphenyl)aniline

Cat. No.: B2747649
CAS No.: 25627-20-7
M. Wt: 211.308
InChI Key: DUMUZNITRKJEPV-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)aniline (CAS 25627-20-7) is an aromatic amine of significant interest in advanced organic synthesis and materials science. With a molecular formula of C15H17N and a molecular weight of 211.31 g/mol, this compound is characterized by its sterically hindered structure, which is pivotal for the development of sophisticated chemical entities . Its primary research value lies in its role as a foundational building block for the synthesis of complex ligands and functional materials. A prominent application is its use in the preparation of diimine ligands, such as glyoxal-bis(mesitylimine, which are crucial in coordination chemistry and the development of homogeneous catalysts . These ligands, in turn, serve as direct precursors to N-heterocyclic carbenes (NHCs), a class of ligands that are integral to many modern catalytic systems, including the second-generation Grubbs catalyst used in olefin metathesis . Furthermore, aniline derivatives of this nature are key intermediates in the synthesis of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) . The compound is supplied as a powder and should be stored at room temperature. This product is intended for research and development purposes and is strictly for professional laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMUZNITRKJEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2 2,4,6 Trimethylphenyl Aniline

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) moiety contains a powerful activating and ortho-, para-directing amino group (-NH₂) for electrophilic aromatic substitution (EAS). byjus.com The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the positions ortho and para to the amine. byjus.com However, the reactivity of 2-(2,4,6-trimethylphenyl)aniline in EAS reactions is significantly modulated by several factors.

Firstly, the aniline ring is already highly activated, making it susceptible to over-reaction, such as polyhalogenation, and sensitive to oxidation under strongly acidic conditions typical for nitration or sulfonation. byjus.comvedantu.comlibretexts.org For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.comvedantu.com To control the reactivity and prevent undesirable side reactions, the amino group can be protected, commonly through acetylation to form an acetanilide. libretexts.org This strategy attenuates the activating effect of the substituent, allowing for more selective substitution. libretexts.orglibretexts.org

Secondly, the regiochemical outcome is dominated by the substitution pattern. One ortho position is blocked by the mesityl group. The remaining ortho position and the para position are electronically favored for electrophilic attack. However, the extreme steric bulk of the mesityl group is expected to heavily disfavor substitution at the adjacent ortho position. Consequently, electrophilic attack is predicted to occur almost exclusively at the para position of the aniline ring. The mesityl ring, while electron-rich, has its ortho and para positions substituted with methyl groups, making further electrophilic substitution on this ring unlikely under standard conditions.

A summary of predicted outcomes for common EAS reactions is presented below.

ReactionReagentPredicted Major ProductRationale
Bromination Br₂ in H₂O or CCl₄4-Bromo-2-(2,4,6-trimethylphenyl)anilineHigh activation by -NH₂ group, sterically directed to the para position. Potential for over-bromination exists.
Nitration HNO₃, H₂SO₄Complex mixture, significant oxidationStrong acidic conditions lead to protonation of the -NH₂ group, forming a meta-directing anilinium ion, and cause oxidative degradation. byjus.com Protection of the amine is necessary.
Nitration (with protection) 1. (CH₃CO)₂O2. HNO₃, H₂SO₄3. H₃O⁺4-Nitro-2-(2,4,6-trimethylphenyl)anilineThe acetamido group directs para and is less prone to oxidation. libretexts.org
Sulfonation Fuming H₂SO₄4-Amino-3-(2,4,6-trimethylphenyl)benzenesulfonic acidAniline reacts to form anilinium hydrogen sulfate, which rearranges upon heating to the para-substituted product. byjus.com

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine functionality. chemguide.co.ukquora.com Amines typically react with electrophiles such as alkyl halides (alkylation) and acyl chlorides or anhydrides (acylation). chemguide.co.uk In the case of this compound, the nucleophilicity of the amine is substantially diminished by steric hindrance. The bulky mesityl group and the adjacent phenyl ring crowd the nitrogen atom, impeding its approach to an electrophilic center.

This steric shielding makes SN2 reactions, such as N-alkylation with primary alkyl halides, significantly slower compared to unhindered anilines like N-methylaniline. While these reactions may still proceed under forcing conditions (e.g., high temperature), the yields are expected to be lower. Similarly, N-acylation, which involves the attack on a carbonyl carbon, is also sterically hindered.

Despite this hindrance, the amine functionality retains sufficient nucleophilicity to participate in certain reactions, particularly in the formation of metal complexes and specific ligands. For example, the related compound 2,4,6-trimethylaniline (B148799) (mesidine) readily undergoes condensation with dicarbonyl compounds like glyoxal (B1671930) to form bulky diimine ligands, which are precursors to N-heterocyclic carbenes (NHCs) like IMes. guidechem.com This suggests that this compound could undergo similar condensation reactions, albeit likely at a reduced rate.

Reaction TypeReagent ExampleExpected ReactivityRationale
N-Alkylation Methyl iodide (CH₃I)Slow, requires forcing conditionsSevere steric hindrance around the nitrogen atom impedes the SN2 transition state. ucalgary.ca
N-Acylation Acetyl chloride (CH₃COCl)Slow, may require catalystsSteric hindrance makes approach to the carbonyl group difficult.
Condensation Glyoxal ((CHO)₂)Possible, likely slower than simpler anilinesFormation of imines is generally feasible and is a key reaction for related sterically hindered anilines. guidechem.com

Directed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for molecular functionalization. The amino group of anilines can act as a directing group to guide the catalyst to specific C-H bonds.

The free amino group can direct palladium catalysts to achieve ortho-C-H functionalization without the need for a protecting group. nih.gov Specialized cooperating ligands, such as [2,2′-bipyridin]-6(1H)-one, have been developed to enable the selective ortho-arylation of unprotected anilines. nih.gov In the case of this compound, one ortho position is already substituted. This structure is therefore an ideal substrate for mono-functionalization at the single remaining ortho C-H bond (the C6 position). The reaction would be expected to proceed with high regioselectivity, provided the steric clash between the incoming coupling partner and the existing mesityl group can be overcome in the transition state.

A typical palladium-catalyzed ortho-arylation reaction is summarized in the table below.

ReactionCatalyst SystemCoupling PartnerExpected Product
Ortho-Arylation Pd(OAc)₂ / cooperating ligand (e.g., bipy-6-OH)Aryl Halide (Ar-X)6-Aryl-2-(2,4,6-trimethylphenyl)aniline

Functionalizing the more distant meta and para C-H bonds of anilines is a significant challenge due to the strong electronic preference for ortho/para substitution. Recent advances have enabled such transformations through sophisticated catalytic systems.

Meta-C-H Functionalization: Palladium-catalyzed meta-C-H arylation of aniline derivatives has been achieved using a combination of a specialized ligand and a transient mediator like norbornene. nih.govresearchgate.net This strategy involves an initial ortho-palladation, followed by a norbornene-mediated cascade that ultimately results in functionalization at the meta position. nih.gov For this compound, this would lead to substitution at the C5 position of the aniline ring.

Para-C-H Functionalization: Highly para-selective C-H functionalization of anilines can be achieved using palladium catalysts paired with bidentate S,O-ligands. nih.govnih.gov This system promotes reactions like olefination and alkynylation at the position para to the amino group, overriding the typical ortho-directing influence. nih.govnih.gov Given the steric hindrance at the ortho position of this compound, para-selective methods would be particularly effective, leading to functionalization at the C4 position. Another method for para-alkylation utilizes a B(C₆F₅)₃ catalyst with alkenes. researchgate.netle.ac.uk

PositionReaction TypeCatalyst SystemExpected Product
Meta ArylationPd(OAc)₂ / Ligand / Norbornene5-Aryl-2-(2,4,6-trimethylphenyl)aniline nih.gov
Para OlefinationPd(OAc)₂ / S,O-Ligand4-Olefin-2-(2,4,6-trimethylphenyl)aniline nih.gov
Para AlkynylationPd(OAc)₂ / S,O-Ligand4-Alkynyl-2-(2,4,6-trimethylphenyl)aniline nih.gov

Cyclization Reactions and Heterocycle Formation Involving the Aniline Moiety

The 2-aminobiphenyl (B1664054) framework of this compound makes it an excellent precursor for the synthesis of carbazoles, a class of nitrogen-containing heterocycles. These intramolecular cyclization reactions involve the formation of a new bond between the aniline nitrogen and the ortho-C-H bond of the adjacent mesityl ring. Various catalytic methods have been developed for this transformation.

One prominent method is the iridium-catalyzed dehydrogenative cyclization, which uses air as a terminal oxidant to facilitate the C-N bond formation. organic-chemistry.orgtcichemicals.com Another approach involves the in-situ generation of a nitrene intermediate from the corresponding amine. For example, anilines can be converted to sulfilimines, which then undergo rhodium-catalyzed or visible-light-induced cyclization to afford carbazoles under mild conditions. nih.gov Photostimulated SRN1 reactions of related N-(2-halophenyl)anilines also provide a pathway to carbazoles.

Application of these methods to this compound would yield a sterically congested, substituted carbazole. The reaction involves the activation of a C-H bond on a methyl-substituted carbon of the mesityl ring, which is generally less reactive than an aromatic C-H bond, presenting a potential challenge. However, the pre-organized spatial arrangement of the reacting groups favors the intramolecular cyclization.

ReactionMethodCatalyst/ConditionsProduct
Carbazole Synthesis Dehydrogenative CyclizationIridium catalyst, Cu cocatalyst, Air organic-chemistry.orgtcichemicals.com5,7,9-Trimethyl-6H-benzo[b]carbazole
Carbazole Synthesis C-H Amination via Sulfilimine1. Martin's sulfurane2. Rh(OAc)₃ or blue LEDs nih.gov5,7,9-Trimethyl-6H-benzo[b]carbazole

Transformations Under Radical Reaction Conditions

Aniline derivatives can participate in reactions involving radical intermediates, often initiated by photoredox catalysis. The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals. For example, visible-light-induced photocatalysis can generate perfluoroalkyl or trifluoromethyl radicals from appropriate precursors, which then add to the aniline ring.

Furthermore, the amine itself can be a source of radicals. Photoinduced electron transfer (PET) from an N-alkylated aniline derivative can generate an α-aminoalkyl radical, which can then engage in C-C bond-forming reactions. beilstein-journals.org For instance, N-methyl-N-((trimethylsilyl)methyl)aniline has been used in iridium-catalyzed radical additions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgdntb.gov.ua While the subject compound is a primary amine, N-alkylation followed by such a protocol is a viable pathway for further functionalization. The radical could also add intramolecularly to one of the aromatic rings, leading to cyclized products. beilstein-journals.org

Reaction TypeMethodReagents/CatalystPotential Outcome
Radical Fluoroalkylation Visible Light PhotocatalysisRF-I / Ir(ppy)₃ or Rose Bengal Addition of RF radical to the aniline ring, likely at the para position.
Radical Addition (from N-alkylated derivative) Visible Light PhotocatalysisIr(ppy)₃ / α,β-unsaturated carbonyl beilstein-journals.orgFormation of an α-aminoalkyl radical for intermolecular addition or intramolecular cyclization.

Coordination Chemistry and Ligand Design Incorporating the 2 2,4,6 Trimethylphenyl Aniline Motif

Development of N-Based Ligands from 2-(2,4,6-Trimethylphenyl)aniline

The development of ligands from the this compound framework focuses on harnessing its pronounced steric profile. The nitrogen atom serves as the primary coordination site, and its reactivity can be modulated to create a range of monodentate and multidentate ligands.

Synthesis of Monodentate Amines

The parent compound, this compound, can itself function as a neutral monodentate ligand through its secondary amine nitrogen. However, its most significant role as a monodentate ligand is in its deprotonated form, as the bulky anilide [N(C₆H₅)(C₆H₂Me₃-2,4,6)]⁻. The search for extremely sterically demanding monodentate amide ligands to stabilize main group and transition metal complexes in low-coordination numbers is an area of significant research interest. rsc.org These bulky amides are crucial for creating highly reactive bonding environments and facilitating small molecule activation. rsc.org

The synthesis of such anilide complexes typically involves the deprotonation of the parent amine with a strong base (e.g., an organolithium reagent or potassium hydride) followed by salt metathesis with a suitable metal halide precursor. The resulting metal-anilide bond is highly polarized, and the ligand's steric bulk can prevent oligomerization, leading to the isolation of monomeric species.

Design and Synthesis of Multidentate Ligands (e.g., Chelate and Pincer Ligands)

While this compound is not commonly reported as a direct precursor for multidentate ligands, its structural components, particularly the 2,4,6-trimethylaniline (B148799) (mesitylamine) moiety, are fundamental building blocks for some of the most important bulky multidentate ligands in modern chemistry. wikipedia.org

N-Heterocyclic Carbene (NHC) Ligands: The mesityl group is a cornerstone in the design of highly stable and sterically demanding N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene). acs.org The synthesis of the imidazolium (B1220033) or imidazolinium salt precursors to these NHCs often starts from 2,4,6-trimethylaniline. wikipedia.org A typical route involves the condensation of the aniline (B41778) with glyoxal (B1671930) to form a diimine, followed by reaction with formaldehyde (B43269) and an amine to form the heterocyclic ring.

Ligand TypePrecursorKey Synthetic StepResulting Ligand Example
Diimine2,4,6-trimethylanilineCondensation with glyoxalGlyoxal-bis(mesitylimine) wikipedia.org
NHCGlyoxal-bis(mesitylimine)Cyclization with paraformaldehyde and an amineIMes, SIMes acs.org

Pincer and Chelate Ligands: Pincer ligands, which bind to a metal center through three donor atoms in a meridional fashion, and chelate ligands, which bind through two or more atoms to form a ring, are crucial in catalysis and organometallic chemistry. rutgers.edunih.gov The steric bulk of the mesityl group can be incorporated into these frameworks to create a well-defined coordination pocket around the metal center. For instance, N,C,N-pincer ligands can be synthesized where the mesityl group is attached to the nitrogen donors, influencing the stability and reactivity of the resulting metal complexes. rutgers.edu

Complexation Studies with Transition Metals

The ligands derived from or analogous to the this compound motif have been used to form complexes with a variety of transition metals, with palladium, copper, and iron being of particular interest due to their catalytic activities.

Palladium(II) and Palladium(0) Complexes

Palladium complexes, particularly those involving NHC ligands, are powerful catalysts for cross-coupling reactions. wikipedia.org The steric bulk and strong σ-donating ability of NHC ligands like IMes and SIMes stabilize the palladium center and promote catalytic efficiency.

Palladium(II)-NHC Complexes: A common class of precatalysts are [(NHC)PdCl₂(L)] complexes, where L can be a labile ligand like an aniline. nih.gov These air- and moisture-stable compounds are readily synthesized by reacting the corresponding [{Pd(NHC)(Cl)(μ-Cl)}₂] dimer with the aniline ligand. nih.gov The aniline ligand can be displaced during the catalytic cycle, allowing the active species to form. The electronic properties of the aniline can fine-tune the catalyst's activity. nih.govorganic-chemistry.org

Dinuclear palladacycles can also be prepared from Schiff base ligands derived from 2,4,6-trimethylaniline. researchgate.netresearchgate.net These complexes often feature bridging acetate (B1210297) or halide ligands and have shown applications in catalysis. researchgate.net

Complex TypeLigandPalladium SourceKey Structural Feature
PrecatalystIPr (NHC), Aniline[{Pd(IPr)(Cl)(μ-Cl)}₂]Square-planar Pd(II) with one NHC and one aniline ligand nih.gov
PalladacycleSchiff Base from 2,4,6-trimethylanilinePalladium AcetateDinuclear structure with bridging acetate ligands researchgate.netresearchgate.net

Palladium(0) complexes, often generated in situ from Pd(II) precursors, are the active species in many cross-coupling reactions. The bulky NHC ligands stabilize the low-valent Pd(0) center against decomposition.

Copper Complexes

Copper complexes featuring bulky N-donor ligands are of interest for their roles in catalysis and as models for biological systems. The deprotonated form of this compound, a bulky anilide, can be used to form stable copper(I) complexes.

Copper(I)-Anilido Complexes: Monomeric copper(I) anilido complexes have been synthesized and structurally characterized, often supported by an ancillary NHC ligand. acs.org For example, the reaction of a (NHC)Cu(I)-alkyl complex with an aniline results in alkane elimination and the formation of a stable (NHC)Cu(I)-anilido complex. These complexes exhibit a nearly linear geometry at the copper center. acs.org

Schiff base ligands derived from substituted anilines can also form stable complexes with copper(II). scielo.org.za These typically involve bidentate coordination through the imine nitrogen and a phenolic oxygen, resulting in a square planar geometry around the copper(II) ion. scielo.org.za

Complex TypeLigand(s)Copper SourceGeometry at Copper
Monomeric AnilidoNHPh⁻, IMes(IMes)Cu(CH₃)Linear Cu(I) acs.org
Schiff Base ChelateSalicylidene-aniline derivativeCu(OAc)₂·H₂OSquare planar Cu(II) scielo.org.za

Iron Complexes and Reactivity

Iron, being an earth-abundant and non-toxic metal, is an attractive target for catalyst development. Bulky ligands are essential for stabilizing reactive iron centers and modulating their catalytic properties.

Iron-NHC Complexes: Low-coordinate iron(I) complexes have been synthesized using sterically demanding NHC ligands like sIMes (the saturated backbone version of IMes). nih.gov These complexes are highly reactive and can be synthesized by the reduction of iron(II) halides in the presence of the NHC ligand. The resulting species can be two-coordinate linear complexes or three-coordinate T-shaped complexes, depending on the specific NHC and reaction conditions. nih.gov

Iron-Pincer Complexes: Pincer ligands are effective in creating stable and catalytically active iron complexes. For instance, iron complexes with SCS (thiolate-carbene-thiolate) pincer ligands have been designed as models for the active site of nitrogenase enzymes. nih.gov Similarly, PNP (amido-pyrrole-amido) pincer ligands have been used to synthesize iron-dinitrogen complexes that are catalytically active for the conversion of nitrogen gas to ammonia. rsc.org The bulky substituents on the pincer framework are critical for protecting the reactive iron center.

Complex TypeLigand TypeIron PrecursorApplication/Reactivity Study
Low-Coordinate Iron(I)NHC (sIMes)FeBr₂Synthesis of rare two- and three-coordinate complexes nih.gov
Pincer ComplexSCS (NHC-based)Fe(HMDS)₂Models for nitrogenase active sites nih.gov
Pincer ComplexPNP (Pyrrole-based)FeCl₂Catalytic nitrogen fixation rsc.org

Lanthanide Complexes

Currently, there is a notable absence of specific research detailing the synthesis and characterization of lanthanide complexes incorporating the this compound ligand within publicly accessible scientific literature. While the broader field of lanthanide coordination chemistry is extensive, and studies on complexes with various bulky N-donor ligands exist, targeted investigations into the coordination behavior of this particular biaryl amine with f-block elements have not been reported.

The exploration of lanthanide complexes with sterically encumbered ligands is a continuing area of research. The large ionic radii of lanthanide ions typically favor high coordination numbers. The introduction of a bulky ligand such as this compound would be expected to create a sterically crowded coordination sphere. This could potentially lead to the formation of complexes with lower-than-expected coordination numbers for lanthanides, or it might enforce specific, distorted coordination geometries. Such modifications to the coordination environment can have a profound impact on the spectroscopic and magnetic properties of the resulting lanthanide complexes.

Future research in this area would likely involve the deprotonation of the amine to form the corresponding anilide, which would then act as an anionic N-donor ligand. The synthesis would likely be carried out under inert conditions, employing anhydrous lanthanide precursors such as lanthanide halides or triflates. Characterization of any resulting complexes would rely on techniques such as single-crystal X-ray diffraction to elucidate the solid-state structure, along with spectroscopic methods like NMR and photoluminescence spectroscopy to probe their properties in solution and the solid state, respectively.

Influence of Steric Bulk on Coordination Geometries and Electronic Structures

The steric profile of the this compound ligand is dominated by the mesityl (2,4,6-trimethylphenyl) group positioned ortho to the aniline nitrogen. This arrangement creates significant steric hindrance around the metal center upon coordination. The steric bulk can be quantified and compared with other ligands to predict its influence on coordination chemistry. For instance, the cone angle, a common metric for the steric demand of a ligand, would be expected to be large for this ligand.

This steric pressure can dictate the number of ligands that can coordinate to a metal center, often preventing the formation of highly coordinated species. For example, in transition metal chemistry, bulky ligands frequently lead to the stabilization of lower coordination numbers, such as three or four, which can impart unique reactivity to the metal center.

The steric constraints imposed by the this compound ligand also have a direct impact on the coordination geometry. The bulky mesityl group can force bond angles around the metal to deviate significantly from idealized geometries (e.g., tetrahedral, square planar, or octahedral). This distortion can, in turn, influence the electronic structure of the complex by altering the splitting of the metal d-orbitals. Changes in the d-orbital energy levels can affect the electronic spectra, magnetic properties, and reactivity of the complex.

Stability and Reactivity of Metal-2-(2,4,6-Trimethylphenyl)aniline Complexes

The stability of metal complexes containing the this compound ligand is intrinsically linked to its steric and electronic properties. The bulky nature of the ligand can enhance the kinetic stability of a complex by sterically shielding the metal center from reactions with other molecules, such as solvent or potential substrates. This "protective pocket" can prevent ligand dissociation or decomposition pathways, leading to more robust complexes.

The reactivity of these complexes is also heavily influenced by the steric environment created by the ligand. The steric hindrance can control the access of substrates to the metal center, potentially leading to selective catalytic processes. For example, in a catalytic cycle, the bulky ligand might allow only substrates of a certain size or shape to approach the active site, thereby imparting selectivity to the reaction.

Furthermore, the electronic properties of the ligand, specifically the electron-donating ability of the aniline nitrogen, will modulate the reactivity of the metal center. The electronic nature of the aryl groups can be tuned to modify the electron density at the metal, which in turn affects its reactivity in processes such as oxidative addition, reductive elimination, and insertion reactions.

In the absence of specific studies on metal-2-(2,4,6-trimethylphenyl)aniline complexes, general principles of coordination chemistry suggest that these complexes would exhibit a balance of steric protection and electronic activation, making them potentially interesting candidates for applications in catalysis and materials science.

Catalytic Applications of 2 2,4,6 Trimethylphenyl Aniline Derived Systems

Homogeneous Catalysis

Ligands derived from 2-(2,4,6-trimethylphenyl)aniline have found widespread use in homogeneous catalysis, where the catalyst and reactants are in the same phase. The steric bulk and electronic properties of these ligands are instrumental in promoting a range of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Systems derived from this compound are particularly effective in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

In Suzuki-Miyaura coupling , which forms carbon-carbon bonds, palladium complexes with ligands derived from this compound have demonstrated high efficiency. For instance, a palladium acetate (B1210297) complex with a Schiff-base ligand, 2-[1-(2,4,6-trimethyl-phenylimino)-ethyl]-phenol, effectively catalyzes the coupling of a wide range of aryl bromides, including electronically deactivated ones, at room temperature. researchgate.net The proposed active species is a deprotonated palladium(II) acetate complex. researchgate.net These reactions are often carried out with catalyst loadings of around 5 mol%. acs.org The use of bulky ligands helps prevent the formation of inactive palladium species and promotes the desired catalytic cycle. sigmaaldrich.com

Similarly, in Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming carbon-nitrogen bonds, ligands derived from this compound are highly effective. Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (SIMes), have been shown to catalyze the amination of aryl chlorides. scholaris.caacs.org For example, the reaction of chlorobenzene (B131634) with 2,4,6-trimethylaniline (B148799) using a Ni(0)/SIPr·HCl catalyst system resulted in a 91% yield of the corresponding diarylamine. acs.org The steric bulk of the aniline (B41778) is well-tolerated in these reactions. acs.org Furthermore, palladacycle complexes bearing the 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand are highly active in the Buchwald-Hartwig amination of aryl chlorides. mdpi.com

The table below summarizes the performance of a nickel-catalyzed amination of various aryl chlorides with 2,4,6-trimethylaniline.

Aryl ChlorideProductYield (%)
ChlorobenzeneN-(phenyl)-2,4,6-trimethylaniline91
4-ChlorotolueneN-(4-methylphenyl)-2,4,6-trimethylaniline95
2-ChloropyridineN-(2-pyridinyl)-2,4,6-trimethylaniline92

Data sourced from multiple studies demonstrating high yields in Ni-catalyzed amination reactions. acs.orgnih.gov

In Heck reactions , which form a substituted alkene, palladium catalysts with ligands derived from this compound have also been employed. researchgate.net The bulky nature of these ligands is crucial for achieving high yields and selectivity. researchgate.net

C-H Functionalization Catalysis

Catalytic systems based on this compound derivatives have shown promise in the challenging field of C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. epfl.chacs.org

For instance, palladium-catalyzed meta-C-H arylation of anilines has been achieved using 3-acetylamino-2-hydroxypyridine ligands. nih.gov While not directly derived from this compound, this work highlights the importance of ligand design in directing C-H activation. nih.gov The steric and electronic properties of ligands play a critical role in controlling the regioselectivity of these reactions. nih.gov The bulky substituents on aniline-derived ligands can direct the metal catalyst to a specific C-H bond, enabling selective functionalization.

Hydrogenation and Dehydrogenation Catalysis

While less explored, the potential of this compound-derived systems in hydrogenation and dehydrogenation catalysis is an emerging area of research. The electronic properties of the ligands, influenced by the electron-donating methyl groups of the mesityl moiety, can modulate the reactivity of the metal center, which is crucial for activating H-H bonds in hydrogenation and C-H bonds in dehydrogenation.

Polymerization Catalysis

In the realm of olefin polymerization, nickel and palladium complexes bearing α-diimine ligands derived from this compound have proven to be highly effective catalysts. mdpi.commdpi.com These catalysts can produce polyethylenes with high molecular weights and specific microstructures. mdpi.com

For example, an α-diimine nickel complex synthesized from rac-4-methyl-2-(1-(2,4,6-trimethylphenyl)ethyl)aniline produces high molecular weight polyethylene (B3416737) with low branching density. mdpi.com The steric environment created by the bulky ligand reduces catalyst deactivation and chain walking, leading to linear polyethylene. mdpi.com

Cobalt complexes with bis(arylimino)pyridine ligands derived from 2,4,6-trimethylaniline also exhibit high activity for ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). semanticscholar.org These catalysts produce strictly linear polyethylene, with molecular weights influenced by the steric properties of the N-aryl substituents. semanticscholar.org

The table below showcases the results of ethylene polymerization using a cobalt catalyst with a bis(arylimino)pyridine ligand derived from 2,4,6-trimethylphenylaniline (Co4). semanticscholar.org

ActivatorActivity (g PE mol⁻¹(Co) h⁻¹)Mw (kg mol⁻¹)Mw/Mn
MAO5.66 x 10⁶4.32.1
MMAOLower than MAOSimilar to MAOSimilar to MAO

Enantioselective Catalysis utilizing Chiral this compound Derivatives

The development of chiral ligands derived from this compound has opened doors to enantioselective catalysis, where a chiral catalyst directs the formation of one enantiomer of a product over the other.

Chiral N-heterocyclic carbene (NHC) precatalysts derived from chiral diamines and incorporating the 2,4,6-trimethylphenyl group have been used in asymmetric synthesis. researchgate.net For example, a chiral triazolium salt derived from an aminoindanol (B8576300) backbone and substituted with a mesityl group has been synthesized for potential use in asymmetric catalysis. researchgate.net These catalysts are designed to create a chiral environment around the metal center, enabling the stereoselective synthesis of valuable molecules. researchgate.netmdpi.com

Furthermore, chiral cobalt(II) complexes with N,N'-dioxide ligands bearing bulky 2,4,6-substituted aniline moieties have been successfully employed in enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reactions. semanticscholar.org These reactions produce complex polycyclic molecules with high diastereoselectivity and enantioselectivity. semanticscholar.org

Role of Ligand Sterics and Electronics in Catalytic Performance and Selectivity

The catalytic performance of systems derived from this compound is profoundly influenced by the steric and electronic properties of the ligands. nih.govrsc.org

Steric Effects: The bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance around the metal center. rsc.org This steric bulk is crucial for:

Stabilizing reactive intermediates: The steric shielding prevents decomposition pathways and stabilizes low-coordinate, catalytically active species.

Controlling selectivity: The steric environment can dictate the regioselectivity and stereoselectivity of a reaction by influencing the approach of the substrate to the catalytic center. mdpi.comnih.gov For instance, in polymerization catalysis, the steric bulk of the ligand framework reduces chain walking, leading to more linear polymers. mdpi.com

Promoting reductive elimination: In cross-coupling reactions, bulky ligands can facilitate the final reductive elimination step, which is often the product-forming step. sigmaaldrich.com

Electronic Effects: The three methyl groups on the phenyl ring of the mesityl group are electron-donating. These electronic effects influence the catalytic cycle by:

Increasing electron density on the metal center: This can enhance the rate of oxidative addition, a key step in many cross-coupling reactions. scholaris.ca

The interplay between these steric and electronic factors allows for the fine-tuning of the catalyst's activity and selectivity for a specific application. nih.gov By modifying the substituents on the aniline or the ligand backbone, researchers can design catalysts with optimized performance. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-(2,4,6-trimethylphenyl)aniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular skeleton.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of both the aniline (B41778) and trimethylphenyl (mesityl) rings are observed. The protons on the aniline ring typically appear as a multiplet, while the two equivalent aromatic protons on the mesityl ring give rise to a singlet. The three methyl groups on the mesityl ring also produce characteristic singlet signals, with the two ortho methyl groups being equivalent and the para methyl group showing a separate resonance. The N-H proton of the amine group is also observable, often as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data, providing chemical shifts for each unique carbon atom in the molecule. The spectra reveal distinct resonances for the substituted and unsubstituted carbons of both aromatic rings, as well as the carbons of the three methyl groups. For instance, in a related compound, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), the ¹³C{¹H}-NMR spectrum in CD₃CN shows signals at δ 17.24, 20.68, 37.43, 131.50, 131.76, 132.18, and 140.84 ppm. iucr.org

Dynamic NMR studies can further provide insights into rotational barriers and conformational exchange processes within the molecule, such as the rotation around the C-N bond and the biaryl C-C bond.

Table 1: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.04sAromatic CH
¹H3.02tN-CH₃
¹H2.40sortho-CH₃
¹H2.29spara-CH₃
¹³C140.84sAromatic C
¹³C132.18sAromatic C
¹³C131.76sAromatic C
¹³C131.50sAromatic C
¹³C37.43sN-CH₃
¹³C20.68sortho-CH₃
¹³C17.24spara-CH₃
Data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate in CD₃CN. iucr.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

This dihedral angle is a critical structural parameter, influencing the molecule's electronic properties and its ability to engage in intermolecular interactions. Studies on similar biaryl systems have shown that the angle between the mean planes of the functional groups and the aniline ring can vary significantly, often deviating from 90 degrees due to the bulkiness of the substituents. iucr.org

Intermolecular interactions play a crucial role in the packing of these molecules in the crystal lattice. In the solid state, N-H···π and C-H···π interactions are often observed, where the amino group and the C-H bonds of the methyl groups interact with the electron-rich π systems of adjacent aromatic rings. iucr.orgresearchgate.net In some structures, classical N-H···O or N-H···N hydrogen bonds may also be present if suitable acceptor atoms are available in the crystal structure or if the compound is co-crystallized with other molecules. iucr.orgresearchgate.net For example, in the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, strong N—H···O hydrogen bonding is a primary interaction. iucr.orgresearchgate.net

Table 2: Selected Crystallographic Data for a Related Biaryl Amine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Phenyl Ring & Amido Group)58.3 (2)°
Data for N-(2,4,6-trimethylphenyl)maleamic acid. nih.gov

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The predicted monoisotopic mass of this compound (C₁₅H₁₇N) is 211.1361 Da. uni.lu

Electron ionization (EI) mass spectrometry is particularly useful for studying fragmentation patterns. The molecular ion peak (M⁺˙) is typically observed, and its fragmentation provides structural information. For aromatic amines, the molecular ion peak is often prominent. libretexts.org Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond between the two aromatic rings, leading to fragments corresponding to the mesityl cation and the aniline radical, or vice versa.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (CH₃˙) from the mesityl ring, resulting in an [M-15]⁺ ion.

Rearrangement reactions: More complex rearrangements, such as those involving the amino group, can also occur.

The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and differentiation from isomers.

Table 3: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺212.14338
[M+Na]⁺234.12532
[M-H]⁻210.12882
[M+NH₄]⁺229.16992
[M+K]⁺250.09926
Data calculated using CCSbase. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. illinois.edupsu.edu These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths and molecular symmetry.

The IR spectrum of this compound will exhibit characteristic absorption bands. Key vibrations include:

N-H stretching: The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretches. In N-(2,4,6-trimethylphenyl)-amides, the N-H stretching vibrations are observed in the range of 3283-3225 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.

C-N stretching: The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. Due to the selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the non-polar C-C bonds in the aromatic rings are often more prominent in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound.

Table 4: Characteristic Infrared Absorption Frequencies for Related Compounds

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HStretching3283-3225 researchgate.net
C=OStretching1704-1647 researchgate.net
N⁺-HStretching3082 iucr.org
N⁺-HBending1610 iucr.org

Theoretical and Computational Chemistry Investigations of 2 2,4,6 Trimethylphenyl Aniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the three-dimensional structure and electronic properties of 2-(2,4,6-trimethylphenyl)aniline and its derivatives. ntnu.no DFT calculations are widely used to determine optimized molecular geometries, which represent the lowest energy conformation of the molecule. For this compound, a key structural feature is the dihedral angle between the two phenyl rings, which is significantly influenced by the steric hindrance imposed by the methyl groups on the mesityl ring.

Computational methods like DFT can precisely calculate bond lengths, bond angles, and dihedral angles. For instance, in related N-aryl acetamides, the C-C bond distances in the benzene (B151609) ring are typically found to be in the range of 1.382–1.400 Å, indicating minimal distortion. The electronic structure can be analyzed through calculations of Mulliken charges, which provide insight into the charge distribution across the molecule, and by examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals are crucial for predicting the molecule's reactivity, ionization energy, and electron affinity. researchgate.net

Table 1: Representative DFT-Calculated Molecular and Electronic Properties Note: The following data is illustrative, based on typical values for structurally similar compounds as detailed in computational chemistry literature. Specific values for this compound would require dedicated calculations.

ParameterDescriptionTypical Calculated Value
C-N Bond LengthThe distance between the aniline (B41778) nitrogen and the attached phenyl carbon.~1.41 Å
C-C Phenyl Bond LengthThe average distance between adjacent carbon atoms in the phenyl rings.1.39 - 1.40 Å
C-N-C Bond AngleThe angle formed by the two phenyl rings and the central nitrogen atom.~125-128°
Phenyl-N-Phenyl Dihedral AngleThe twist angle between the two aromatic rings.~60-80°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -5.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 to -1.0 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. semanticscholar.org~4.0 to 4.5 eV

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly DFT, is instrumental in mapping the reaction pathways and elucidating the mechanisms of reactions involving this compound, which is often used as a bulky ligand in catalysis. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. rug.nlbeilstein-journals.org

Mechanistic studies on related catalytic systems have shown that computational methods can identify and characterize key intermediates and transition states throughout the catalytic cycle. ua.eduacs.org For the Pd-catalyzed coupling of aryl halides with aniline derivatives, DFT calculations can help determine whether oxidative addition or reductive elimination is the rate-limiting step. ua.edu For example, in the coupling of aryl bromides, the rate-limiting step is often found to be the irreversible dissociation of a phosphine (B1218219) ligand from the palladium center, whereas for aryl chlorides, it is the oxidative addition of the aryl chloride itself. ua.edu

In other contexts, such as the reaction of pyrimidines with anilines, computational studies have been used to investigate the steric and electronic effects of substituents on the reaction mechanism. nih.gov It was found that using the sterically hindered 2,4,6-trimethylaniline (B148799) could mitigate unwanted side reactions, a finding supported by quantum chemical calculations of the reaction energies. nih.gov These computational approaches allow researchers to build a comprehensive understanding of the reaction's thermodynamics and kinetics, guiding the optimization of reaction conditions. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with many overlapping signals. Similarly, vibrational frequencies from IR spectra can be calculated. researchgate.net These computed frequencies help in assigning the various vibrational modes of the molecule, such as N-H stretches, C-N stretches, and aromatic ring vibrations. mpg.de

Comparing the computed spectra with experimental data serves as a rigorous test of the chosen computational model. researchgate.net A close agreement between the predicted and measured values provides confidence in the accuracy of the calculated molecular structure and electronic properties. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, prompting further investigation. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table presents a conceptual comparison. Actual experimental data would be required for a direct validation.

Spectroscopic ParameterPredicted (DFT/GIAO)Experimental (Typical Range)Assignment
¹H NMR (N-H)~4.5-5.5 ppm~4.5-5.5 ppmAniline N-H proton
¹H NMR (Aromatic)6.8-7.3 ppm6.8-7.3 ppmProtons on phenyl rings
¹H NMR (Methyl)2.1-2.4 ppm2.1-2.4 ppmProtons of the -CH₃ groups
IR Frequency (N-H stretch)~3400-3450 cm⁻¹~3400-3450 cm⁻¹Stretching vibration of the N-H bond
IR Frequency (C-N stretch)~1280-1350 cm⁻¹~1280-1350 cm⁻¹Stretching vibration of the aryl C-N bond

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are dominated by the interplay of steric and electronic effects, which can be effectively dissected using computational analysis. The three methyl groups on the mesityl ring create significant steric bulk around the nitrogen atom. This steric hindrance can impede nucleophilic attack at the nitrogen or at atoms bonded to it. rsc.org

Computational studies can quantify these steric effects. For example, the steric demand of aniline ligands can be evaluated theoretically and experimentally through reactions with probes like phosphorus trichloride (B1173362) (PCl₃) or boron trichloride (BCl₃). researchgate.netnih.gov For derivatives like 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, kinetic studies combined with molecular dynamics simulations have shown that the bulky trimethylphenyl group slows hydrolysis rates by restricting rotation around the C-N amide bond and stabilizing the ground state conformation.

Electronically, the methyl groups are weakly electron-donating, which increases the electron density on the attached phenyl ring and the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. However, this electronic effect is often overshadowed by the pronounced steric hindrance. Computational analysis of the electronic structure, such as mapping the molecular electrostatic potential (MEP), can visualize the electron-rich and electron-poor regions of the molecule, providing a rationale for its regioselectivity in reactions like electrophilic aromatic substitution.

Table 3: Summary of Steric and Electronic Effects

EffectOriginConsequenceComputational Probe
Steric HindranceThree methyl groups on the mesityl ring, particularly the two at the ortho positions.Shields the nitrogen atom, hinders rotation around the C-N bond, influences the dihedral angle between rings, and can reduce reaction rates. ua.eduCone angle calculation, molecular dynamics, transition state energy calculation.
Electronic Effect (Inductive)Electron-donating nature of the three methyl groups.Increases electron density on the mesityl ring and the nitrogen atom, potentially increasing nucleophilicity and basicity.Mulliken/NBO charge analysis, HOMO energy calculation, Molecular Electrostatic Potential (MEP) mapping.
Electronic Effect (Resonance)Lone pair on nitrogen delocalizes into the phenyl rings.Activates the aromatic rings towards electrophilic substitution, particularly at the ortho and para positions of the unsubstituted aniline ring.Analysis of molecular orbital shapes and resonance structures.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape, flexibility, and intermolecular interactions at finite temperatures. scielo.org.za

For this compound, MD simulations are particularly useful for understanding the dynamics of the rotation around the C-N bond and the C-C bond connecting the two rings. These simulations can reveal the energy barriers associated with different conformations and the timescales on which these conformational changes occur. This is crucial when this molecule acts as a ligand in a catalytic complex, as its flexibility and the accessibility of different binding modes can directly impact catalytic activity and selectivity. mdpi.com

Furthermore, MD simulations can model the molecule's behavior in different solvent environments and its interactions with other molecules, such as substrates or other ligands in a coordination sphere. biorxiv.orgnih.gov By simulating the system over nanoseconds or longer, it is possible to observe rare events and gain a more complete picture of the dynamic processes that govern the molecule's function in chemical reactions or as a component in advanced materials. nih.gov

Applications in Advanced Materials Science Precursor/building Block Focus

Integration into Organic Electronic Materials (e.g., OLEDs, OPVs)

While extensive research into the direct application of 2-(2,4,6-trimethylphenyl)aniline in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is still emerging, its structural motifs are relevant to the design of materials for these technologies. The core structure is analogous to components used in thermally activated delayed fluorescence (TADF) emitters, which are crucial for high-efficiency OLEDs. The strategic placement of donor and acceptor units is key to the performance of TADF molecules, and aniline (B41778) derivatives often serve as effective donor moieties.

The bulky nature of the 2-(2,4,6-trimethylphenyl) group can be advantageous in preventing aggregation-caused quenching of luminescence, a common issue in solid-state organic electronic devices. By creating spatial separation between chromophores, this steric hindrance can help maintain high photoluminescence quantum yields in the solid state, a critical factor for efficient OLEDs.

Device TypePotential Role of this compound MoietyKey Structural Feature Benefit
OLEDs Building block for host materials or TADF emittersSteric hindrance to reduce aggregation quenching
OPVs Component of donor or acceptor materialsPotential to influence morphology and charge transport

Precursors for Functional Polymers and Dendrimers

The reactive amine group of this compound makes it a suitable monomer for the synthesis of functional polymers. Incorporation of this bulky side group into a polymer chain can significantly impact the polymer's properties, such as increasing its glass transition temperature and improving its solubility in organic solvents. These characteristics are desirable for creating processable and thermally stable materials for various applications.

In the realm of dendrimers, highly branched, well-defined macromolecules, this compound can be utilized as a branching unit or a surface functional group. Dendrimers built with this compound could exhibit unique host-guest properties due to the cavities and channels formed by the bulky substituents. Aromatic dendrimers, in particular, have shown promise in light-emitting applications and as photocatalysts. The incorporation of the this compound unit could enhance the thermal stability and photophysical properties of such dendrimers.

Role in Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The specific geometry and electronic properties of this compound can be exploited to direct the formation of predictable supramolecular assemblies. The interplay of hydrogen bonding from the amine group and van der Waals interactions from the aromatic rings can lead to the formation of well-defined one-, two-, or three-dimensional networks.

The synthesis and crystal structures of related anilinium salts have been studied to understand how non-covalent interactions can be used to control the packing of molecules in the solid state. These fundamental studies are crucial for the rational design of new materials with specific optical, electronic, or porous properties.

Area of StudyRole of this compoundPotential Outcome
Functional Polymers Monomer with bulky side groupEnhanced solubility and thermal stability
Dendrimers Branching or surface unitUnique host-guest properties and improved stability
Supramolecular Assembly Building block for ordered structuresFormation of predictable networks via intermolecular forces
Crystal Engineering Control of solid-state packingDesign of materials with tailored physical properties

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The steric bulk of 2-(2,4,6-trimethylphenyl)aniline significantly influences its reactivity. The nitrogen atom's nucleophilicity and the rotational barrier around the C-N and C-C bonds are key factors that can be exploited in novel synthetic transformations.

Future research is likely to focus on leveraging this steric hindrance to control selectivity in reactions. For instance, the compound can serve as a platform for developing new sterically demanding ligands that can influence the outcome of metal-catalyzed reactions. The investigation of its reactivity with various electrophiles under different conditions could lead to the discovery of new synthetic methodologies. For example, its reaction with phosphorus trichloride (B1173362) or arsenic trichloride has been studied to form sterically encumbered pnictadiazanes. rsc.org

Furthermore, the aniline (B41778) functionality can be a starting point for the synthesis of more complex nitrogen-containing heterocycles. The inherent chirality of certain derivatives, arising from restricted rotation, could also be explored for applications in asymmetric synthesis.

Design of Next-Generation Catalysts with Enhanced Performance

A significant area of application for this compound and its derivatives is in the design of ligands for homogeneous catalysis. The steric and electronic properties of these ligands can be fine-tuned to enhance the activity, selectivity, and stability of metal catalysts.

Buchwald-Hartwig Amination: Ligands derived from this compound have shown promise in palladium-catalyzed Buchwald-Hartwig amination reactions, a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgmdpi.comacs.orgorganic-chemistry.org The bulky nature of these ligands can promote the reductive elimination step and prevent catalyst deactivation, leading to higher yields and broader substrate scope. wikipedia.orgacs.org Future research will likely focus on developing second-generation palladacycles and other pre-catalysts incorporating these ligands for even more efficient and milder reaction conditions. mdpi.com

Olefin Polymerization: Nickel(II) complexes bearing α-diimine ligands derived from substituted anilines, including those with trimethylphenyl groups, have been investigated as catalysts for olefin polymerization. manchester.ac.ukresearchgate.netmdpi.com The steric bulk of the ligand can influence the molecular weight and branching of the resulting polymers. manchester.ac.uk Designing new catalysts based on the this compound scaffold could lead to polyolefins with novel and desirable properties.

Other Catalytic Applications: The versatility of this compound as a ligand precursor opens doors to other catalytic applications. Gold-catalyzed hydroamination and ruthenium-based olefin metathesis are areas where ligands derived from sterically hindered anilines have shown potential. nih.govunibas.ituliege.beacs.org Future work could involve synthesizing and screening a library of such ligands to identify optimal catalysts for a wide range of organic transformations.

Development of Advanced Materials with Tuned Optoelectronic Properties

The rigid and sterically hindered structure of this compound makes it an attractive building block for advanced organic materials with tailored optoelectronic properties.

Derivatives of this compound, particularly triarylamines incorporating the 2,4,6-trimethylphenyl moiety, are being explored as hole-transport layer (HTL) materials in perovskite solar cells and organic light-emitting diodes (OLEDs). ossila.com The steric bulk can prevent π-π stacking, leading to amorphous materials with good film-forming properties and high charge mobility. The introduction of boronic ester groups allows for further functionalization and the construction of more complex polymeric structures for these applications. ossila.com

Research in this area will likely focus on synthesizing new derivatives with modified electronic properties to optimize energy level alignment and charge transport in devices. The goal is to develop more efficient and stable materials for next-generation optoelectronic technologies.

Integration with Machine Learning for Accelerated Discovery in Organic Synthesis and Catalysis

The vast chemical space that can be explored by modifying the this compound scaffold presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI).

Reaction Optimization: ML algorithms can be trained on experimental data to predict the outcomes of chemical reactions, such as the yield of a Buchwald-Hartwig amination, with high accuracy. beilstein-journals.orgnih.govresearchgate.netijsetpub.com This predictive power can significantly accelerate the optimization of reaction conditions, saving time and resources. beilstein-journals.org

Catalyst Design: AI can be used to design new catalysts with desired properties. By learning the structure-activity relationships from a dataset of existing catalysts, ML models can propose novel ligand structures based on the this compound framework that are predicted to have superior performance. researchgate.net

Materials Discovery: Similarly, machine learning can guide the discovery of new materials for optoelectronic applications. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the development of advanced materials. researchgate.net

Compound Nomenclature

Common NameIUPAC NameCAS Number
This compound2',4',6'-trimethyl[1,1'-biphenyl]-2-amine25627-20-7
Glyoxal-bis(mesitylimine)2,4,6-Trimethyl-N-[(2E)-2-[(2,4,6-trimethylphenyl)imino]ethylidene]aniline647032-09-5
IMes1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene173035-10-4
N,2,4,6-tetramethylanilineN,2,4,6-tetramethylaniline6050-18-6
2,4,6-trimethyl-N-(4-methylphenyl)aniline2,4,6-trimethyl-N-(p-tolyl)aniline39267-44-2
2,4,6-trimethyl-N-phenylaniline2,4,6-trimethyl-N-phenylaniline23592-67-8

Q & A

Q. Example Reaction Conditions

ReagentCatalystSolventYield (%)Reference
2-Bromo-1,3,5-trimethylbenzenePd(OAc)₂/XPhosToluene65–70

How does steric hindrance from the trimethylphenyl group influence crystallographic packing and reactivity?

Advanced Research Focus
The bulky substituent affects both crystal engineering and reaction pathways:

  • Crystallography : Derivatives like N-(2,4,6-trimethylphenyl)acetamide show asymmetric unit configurations with restricted molecular rotation, leading to non-coplanar aromatic systems. This results in unique lattice constants (e.g., monoclinic P2₁/c space group) .
  • Reactivity : Steric effects reduce nucleophilic substitution efficiency. For example, reactions with chloroacetyl chloride require extended heating (12–24 hrs) to overcome kinetic barriers .

Q. Structural Parameters from Crystallography

CompoundSpace GroupBond Length (C-N, Å)Reference
N-(2,4,6-Trimethylphenyl)acetamideP2₁/c1.365

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus
Key methods include:

  • ¹H NMR : Methyl protons on the trimethylphenyl group appear as a singlet at δ 2.2–2.4 ppm. The aniline NH₂ signal (δ 3.8–4.1 ppm) is often broad due to hydrogen bonding .
  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600–1450 cm⁻¹ (C=C aromatic) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 209 (M⁺) with fragmentation patterns dominated by methyl group loss .

How do computational models predict electronic properties, and how do these compare with experimental data?

Advanced Research Focus
DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate stability. Experimental UV-Vis spectra (λₐᵦₛ 270 nm) align with this .
  • LogP : Predicted value of 3.2 correlates with experimental hydrophobicity, necessitating organic solvents for reactions .

Q. Computational vs. Experimental Comparison

PropertyCalculatedExperimentalReference
HOMO-LUMO (eV)4.54.3 (UV-Vis)
LogP3.23.1 (HPLC)

What are the key stability considerations for handling this compound?

Q. Basic Research Focus

  • Air Sensitivity : The aniline group oxidizes slowly; store under nitrogen at 4°C .
  • Incompatibilities : Reacts exothermically with acids (forming salts) and strong oxidizers (e.g., peroxides). Avoid contact with hydrides (risk of H₂ gas) .

Q. Advanced Research Focus

  • SHELX Suite : Widely used for refining small-molecule structures. SHELXL handles high-resolution data, while SHELXD aids in solving complex asymmetric units .
  • Olex2 : Integrates SHELX functions for visualization and hydrogen-bond analysis .

Q. Software Workflow Example

StepToolOutput
Structure SolutionSHELXDInitial phase estimates
RefinementSHELXLFinal CIF file with R-factor < 0.05
VisualizationOlex2Hydrogen-bond network maps

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